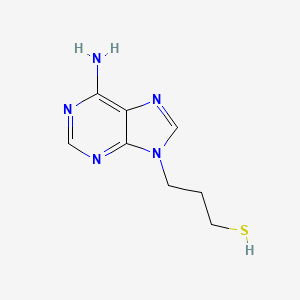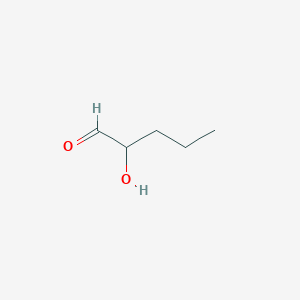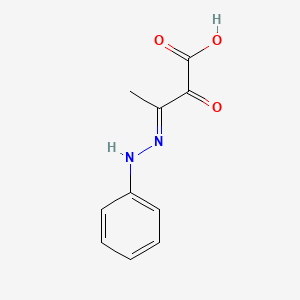
2-Oxo-3-(2-phenylhydrazono)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-3-(2-phenylhydrazono)butanoic acid is a compound that has garnered attention due to its unique chemical structure and reactivity. It is known to be a product of the oxidation of edaravone, a synthetic antioxidant used in medical treatments. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The preparation of 2-Oxo-3-(2-phenylhydrazono)butanoic acid can be achieved through the oxidation of edaravone. One method involves the reaction of edaravone with singlet oxygen, which results in the formation of this compound . This reaction can be induced by the addition of rose bengal and UVA irradiation
Análisis De Reacciones Químicas
2-Oxo-3-(2-phenylhydrazono)butanoic acid undergoes various chemical reactions, including oxidation and reduction. It is formed as an oxidation product of edaravone when reacted with singlet oxygen . The compound can also react with hypochlorous anions and other reactive oxygen species . Common reagents used in these reactions include singlet oxygen generators and hypochlorous anions. The major products formed from these reactions include this compound itself and other oxidation products.
Aplicaciones Científicas De Investigación
2-Oxo-3-(2-phenylhydrazono)butanoic acid has several scientific research applications. In chemistry, it is studied for its reactivity and potential as an intermediate in organic synthesis. In biology and medicine, it is of interest due to its formation as a product of edaravone oxidation, which is used in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis . The compound’s ability to react with reactive oxygen species makes it relevant in studies related to oxidative stress and inflammation .
Mecanismo De Acción
The mechanism of action of 2-Oxo-3-(2-phenylhydrazono)butanoic acid involves its formation through the oxidation of edaravone by singlet oxygen . This process is significant because edaravone is known to scavenge reactive oxygen species, thereby reducing oxidative stress and inflammation . The molecular targets and pathways involved include the interaction with singlet oxygen and other reactive oxygen species, leading to the formation of the compound and its subsequent effects.
Comparación Con Compuestos Similares
2-Oxo-3-(2-phenylhydrazono)butanoic acid can be compared with other oxidation products of edaravone, such as 4-NO-edaravone and 4-NO2-edaravone . These compounds share similar reactivity with reactive oxygen species but differ in their specific structures and oxidation states. The uniqueness of this compound lies in its specific formation through singlet oxygen-induced oxidation, which distinguishes it from other edaravone oxidation products .
Propiedades
Fórmula molecular |
C10H10N2O3 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
(3E)-2-oxo-3-(phenylhydrazinylidene)butanoic acid |
InChI |
InChI=1S/C10H10N2O3/c1-7(9(13)10(14)15)11-12-8-5-3-2-4-6-8/h2-6,12H,1H3,(H,14,15)/b11-7+ |
Clave InChI |
VXUYGKHNIJIEHO-YRNVUSSQSA-N |
SMILES isomérico |
C/C(=N\NC1=CC=CC=C1)/C(=O)C(=O)O |
SMILES canónico |
CC(=NNC1=CC=CC=C1)C(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


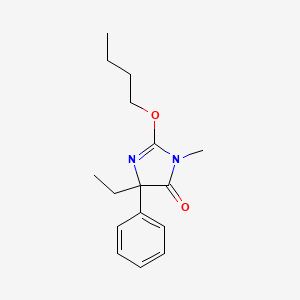
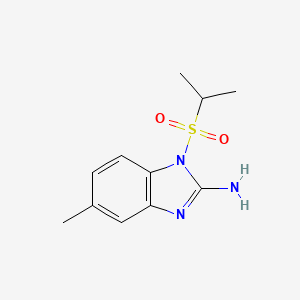

![N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine hydrochloride](/img/structure/B15218177.png)
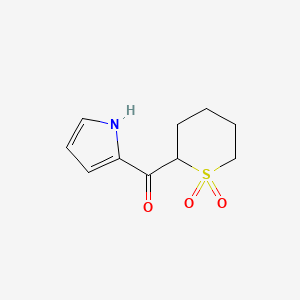
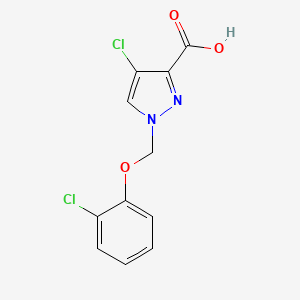
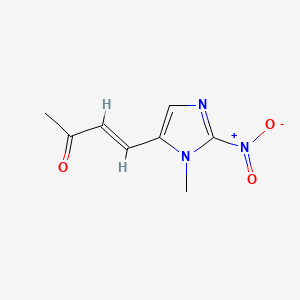
![tert-Butyl 8-(hydroxymethyl)-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B15218220.png)
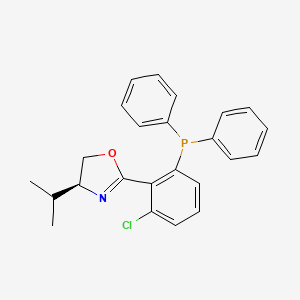
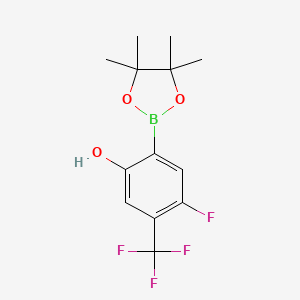
![4-(Hydroxymethyl)-2-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B15218235.png)
![(5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B15218238.png)
